2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol
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Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a derivative of naphthalene, featuring a butanol group attached to a tetrahydronaphthalenyl moiety
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors, altering their function and leading to downstream effects .
Biochemical Pathways
Its structural similarity to other tetrahydronaphthalene derivatives suggests it may influence pathways related to these compounds .
Result of Action
It’s likely that the compound’s effects would depend on the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to a Grignard reaction with butylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent Grignard reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one or 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid.
Reduction: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane.
Substitution: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butyl halides or amines.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butyl chain.
5,6,7,8-Tetrahydro-2-naphthol: Lacks the butyl chain, featuring only the tetrahydronaphthalenyl moiety with a hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structural configuration, which combines the properties of both naphthalene derivatives and butanol. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJINNHJBJOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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